

optimizing Isobutyl salicylate synthesis yield

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Compound Focus: Isobutyl salicylate

CAS No.: 87-19-4

Cat. No.: S597151

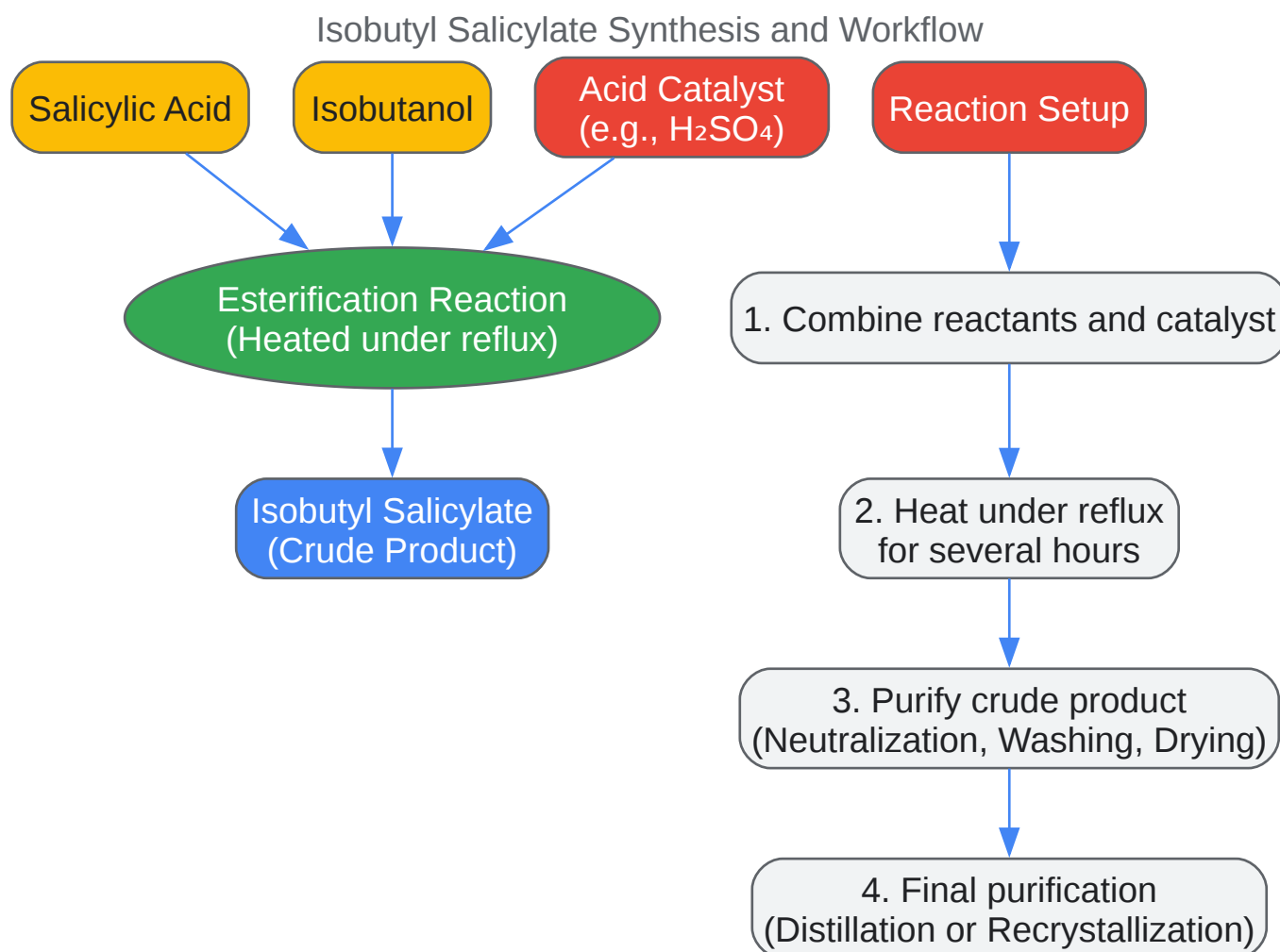
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Chemical Profile & Synthesis Foundation

Isobutyl salicylate is an ester formed from salicylic acid and isobutanol. The table below summarizes its key identifiers and physical properties [1] [2] [3].

Property	Value / Description
CAS Number	87-19-4 [1] [2] [3]
Molecular Formula	C ₁₁ H ₁₄ O ₃ [1] [2]
Molecular Weight	194.23 g/mol [1] [2]
Appearance	Colorless to light yellow liquid; can also be a white flake solid [1] [3]
Odor	Orchid, clove, herbal, wintergreen-like [3]
Boiling Point	260-267 °C [1] [3]
Melting Point	-5.9 °C (liquid) to 5.9 °C (solid) [1] [3]
Density	1.064 g/mL at 25 °C [3]
Refractive Index	n _{20/D} 1.509 [3]

The core synthesis is a classic **Fischer esterification** reaction between salicylic acid and isobutanol, typically catalyzed by a strong acid like sulfuric acid [4] [3]. The following diagram illustrates this fundamental reaction pathway and the general experimental workflow.



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Troubleshooting Guide & FAQs

Based on general principles of esterification and the properties of the compounds involved, here is a guide to common issues and optimization strategies you might encounter.

Frequently Asked Questions

- **Q1: What is the primary industrial method for producing Isobutyl salicylate?**
 - **A:** The standard method is the direct esterification of salicylic acid with isobutyl alcohol, facilitated by an acid catalyst [3].
- **Q2: Why is an acid catalyst used, and what are common choices?**
 - **A:** The acid catalyst (e.g., concentrated sulfuric acid) protonates the carbonyl group of salicylic acid, making it more electrophilic and significantly increasing the reaction rate toward nucleophilic attack by isobutanol.
- **Q3: How can I monitor the reaction progress?**
 - **A:** Common laboratory methods include Thin-Layer Chromatography (TLC) to spot the disappearance of salicylic acid, or tracking the amount of water produced as a byproduct.

Troubleshooting Common Problems

| Problem | Possible Causes | Suggested Solutions | | :--- | :--- | :--- | | Low Product Yield |

- Incomplete reaction.
- Reversible reaction equilibrium.
- Loss of product during purification.

- **Increase catalyst amount.**
- **Use excess alcohol** to shift equilibrium toward products.
- **Remove water byproduct** using a Dean-Stark trap.
- Ensure **complete reaction time** under reflux.

| | Product Purity Issues |

- Unreacted starting materials.
- Acidic catalyst residue.
- Formation of side products.

- **Wash organic layer** with sodium bicarbonate to remove residual salicylic acid.
- **Wash with water** to remove catalyst and other polar impurities.

- **Purify via distillation** (for liquid) under reduced pressure or **recrystallization** (for solid).

| | Formation of Undesired Side Products |

- Dehydration of isobutanol to alkenes.
- Degradation of salicylic acid under harsh conditions.

- **Control reaction temperature** carefully; avoid excessive heat.
- Ensure the **acid catalyst concentration is not too high**.

Experimental Protocol: Standard Esterification

This is a generalized protocol for the synthesis of **Isobutyl Salicylate**, which you can use as a baseline for your optimization experiments [4] [3].

1. Reaction Setup:

- In a round-bottom flask, combine **salicylic acid (13.8 g, 0.1 mol)**, **isobutanol (11.1 g, 0.15 mol)**, and **concentrated sulfuric acid (1-2 mL)** as a catalyst.
- Add a magnetic stir bar and attach a **reflux condenser**. To drive the reaction to completion, fit the condenser with a **Dean-Stark apparatus** to collect the water byproduct.

2. Running the Reaction:

- Heat the mixture with stirring in an **oil bath at 120-130°C for 4-6 hours**.
- Monitor the reaction by the volume of water collected in the Dean-Stark trap.

3. Work-up and Purification:

- After cooling, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
 - **Water** (2 x 30 mL) to remove most of the acid catalyst.
 - **5% Sodium Bicarbonate solution** (2 x 30 mL) to neutralize and remove residual salicylic acid.
Caution: CO₂ gas will be released.
 - **Brine** (Saturated NaCl solution, 1 x 30 mL) to remove residual water.
- Dry the organic layer over **anhydrous magnesium sulfate (MgSO₄)** or **sodium sulfate (Na₂SO₄)** for 15-20 minutes, then filter.

4. Final Purification:

- The product can be purified by **distillation under reduced pressure**. Collect the fraction boiling at around **150-155°C at 20 mmHg** [3]. Alternatively, it can be recrystallized to obtain a solid flake form [1].

Key Optimization Strategies

To systematically improve your yield, consider focusing on these parameters, using the general protocol above as your control:

- **Le Chatelier's Principle:** Using an **excess of isobutanol (e.g., 1.5 - 2.0 equivalents)** or continuously **removing water** with a Dean-Stark trap will shift the equilibrium toward the product, increasing yield.
- **Catalyst Screening:** While sulfuric acid is standard, you could explore other acid catalysts like **p-toluenesulfonic acid (p-TsOH)**, which can sometimes offer milder conditions and fewer side reactions.
- **Temperature and Time Profiling:** Systemically vary the reaction temperature and duration to find the optimal balance between high conversion and minimal decomposition.
- **Advanced Techniques:** For high-purity requirements, consider final purification via **short-path distillation** or pre-purification using **column chromatography** on a silica gel stationary phase.

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References

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